molecular formula C12H18N2 B2782792 2-(3-Methylpiperidin-1-yl)aniline CAS No. 1209906-18-2; 252758-93-3

2-(3-Methylpiperidin-1-yl)aniline

Cat. No.: B2782792
CAS No.: 1209906-18-2; 252758-93-3
M. Wt: 190.29
InChI Key: ODFNRXOCZNMLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a 3-methylpiperidinyl group at the ortho (2nd) position of the benzene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFNRXOCZNMLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

This modification could improve receptor-binding affinity in pharmaceutical contexts but may also increase toxicity .

Such derivatives are often explored as kinase inhibitors or anti-inflammatory agents .

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109069-00-3)

  • Key Feature : The sulfonyl group at position 4 introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative degradation. This feature is advantageous in high-stability applications like agrochemicals .

This analog is used in ligand design for G-protein-coupled receptors (GPCRs) .

Physicochemical and Pharmacological Implications

  • Lipophilicity: The 3-methylpiperidinyl group in the target compound likely enhances lipophilicity compared to non-methylated analogs (e.g., 3-(piperidin-1-ylmethyl)aniline), favoring blood-brain barrier penetration.
  • Solubility : Sulfonyl and methylsulfonyl substituents (e.g., in CAS 942474-87-5 and 109069-00-3) improve solubility but may reduce membrane permeability due to increased polarity.
  • Reactivity : Chlorinated derivatives (e.g., CAS 915921-30-1) exhibit higher reactivity in electrophilic substitution reactions, making them versatile intermediates in cross-coupling syntheses .

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